4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory activity. Specifically, these compounds have shown to directly inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes, which are involved in inflammatory diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Security Ink Application
A derivative of this compound has been utilized in the development of security inks. Specifically, a study described the use of a novel V-shaped molecule derived from the compound for creating security inks, demonstrating the potential for its application in anti-counterfeiting technologies (Lu & Xia, 2016).
Corrosion Inhibition
Thiazoles, including derivatives of this compound, have been synthesized and evaluated as corrosion inhibitors, especially for copper in acidic environments. Their effectiveness in protecting metal surfaces from corrosion could be significant for industrial applications (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Polymer Synthesis
The compound has been used in research related to polymer synthesis. Studies involving aromatic amine ligands and copper(I) chloride, where derivatives of this compound were used, have contributed to advancements in polymerization processes (Kim, Shin, Kim, Kim, & Kim, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process similar to the suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction, which is a key process in many biochemical pathways .
Result of Action
Based on its potential involvement in the suzuki–miyaura coupling reaction, it may contribute to the formation of carbon-carbon bonds, which are crucial in many biological processes .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-9(5-8(7)2)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHPYUWCTUAXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352663 |
Source
|
Record name | 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-00-6 |
Source
|
Record name | 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104296-00-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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